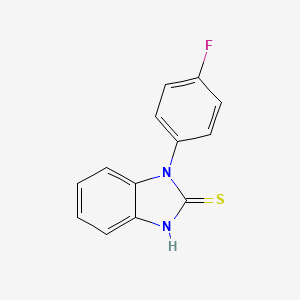

1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S/c14-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)15-13(16)17/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDNJRXZKSEJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorinated Benzimidazole Thiols: Synthetic Architecture and Medicinal Utility

Executive Summary

This technical guide examines the medicinal chemistry of fluorinated benzimidazole thiols , a class of "privileged structures" that serve as critical scaffolds in gastroenterology, infectious disease, and oncology. While historically renowned as precursors to proton pump inhibitors (PPIs) like Lansoprazole and Pantoprazole, recent data identifies the thiol (and its tautomeric thione) as a potent pharmacophore in its own right. This guide details the synthetic pathways, electronic structure-activity relationships (SAR), and specific therapeutic mechanisms driven by the synergy of fluorine substitution and sulfur reactivity.

Part 1: The Pharmacophore – The "Why"

The efficacy of fluorinated benzimidazole thiols arises from the intersection of three chemical properties:

-

The Benzimidazole Core: A bioisostere of purine nucleotides, allowing it to interact with a diverse array of enzymes and receptors (e.g., kinases, tubulin, ATPases).

-

The Fluorine Effect:

-

Metabolic Blocking: Substitution at the C5 or C6 position (e.g.,

, -

Lipophilicity Modulation: Fluorine increases the LogP, facilitating passive transport across the lipid bilayer of parietal cells or mycobacterial cell walls.

-

Electronic Tuning: Electron-withdrawing fluorine substituents lower the

of the benzimidazole nitrogen, tuning the acid-stability of the prodrug.

-

-

The Thiol/Thione Tautomerism:

-

The "Warhead": The C2-thiol group is a soft nucleophile. In PPIs, it serves as the precursor to the sulfenamide "trap" that forms covalent disulfide bonds with cysteine residues.

-

Metal Chelation: The nitrogen-sulfur motif can chelate metal ions (Zn, Fe), a mechanism implicated in its antimicrobial activity against metalloenzymes.

-

Part 2: Synthetic Architectures

The synthesis of these scaffolds relies on the cyclization of fluorinated phenylenediamines. The following protocol describes the synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole , a key intermediate for Pantoprazole.

Protocol: Cyclization of Fluorinated Diamines

Objective: Synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole. Scale: 100 mmol equivalent.

Reagents:

-

4-(Difluoromethoxy)-o-phenylenediamine (Starting Material)[1][2]

-

Carbon Disulfide (

) (Cyclizing Agent) -

Potassium Hydroxide (

)[3] -

Ethanol/Water (95:5)[3]

Step-by-Step Methodology:

-

Solvation: Dissolve 100 mmol of 4-(difluoromethoxy)-o-phenylenediamine in 150 mL of 95% ethanol/water mixture in a round-bottom flask.

-

Base Addition: Add 110 mmol of

pellets. Stir until fully dissolved. -

Cyclization: Add 120 mmol of

dropwise over 30 minutes. Caution: -

Reflux: Heat the mixture to reflux (

) for 3–4 hours. Monitor consumption of diamine via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). -

Workup: Cool the reaction mixture to room temperature. Add activated charcoal (1.5g) to decolorize, stir for 15 minutes, and filter through Celite.

-

Precipitation: Acidify the filtrate with dilute acetic acid or

to pH 5.0. The thiol product will precipitate as a white/off-white solid. -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Visualization: Synthetic Pathway

The following diagram illustrates the transformation from the diamine precursor to the active thiol scaffold.

Caption: Cyclocondensation of fluorinated diamines with carbon disulfide to yield the mercaptobenzimidazole core.

Part 3: Therapeutic Applications & Mechanisms[4][5]

Gastroenterology: The Proton Pump Inhibitor (PPI) Activation

While the drug administered is often a sulfoxide (e.g., Lansoprazole), the thiol chemistry dictates the mechanism. The sulfoxide is a prodrug that rearranges in the acidic canaliculi of parietal cells into a reactive sulfenamide.

-

Target:

-ATPase (Proton Pump).[4][5] -

Mechanism: The sulfenamide forms a covalent disulfide bond with Cys813 or Cys821 of the ATPase alpha-subunit, irreversibly locking the pump.

-

Fluorine Role: The trifluoroethoxy group in Lansoprazole increases lipophilicity, aiding penetration into the parietal cell before protonation traps it in the acidic canaliculus.

Infectious Disease: Tuberculosis Targeting

Recent studies (PNAS, 2024) have revealed that Lansoprazole Sulfide (LPZS) —the reduced thiol metabolite—possesses potent activity against Mycobacterium tuberculosis.

-

Target: Respiratory supercomplex

(Cytochrome -

Binding Site: The

cavity of the cytochrome -

Mechanism: LPZS mimics the quinol headgroup. The benzimidazole nitrogen H-bonds with His368, while the fluorinated tail interacts with hydrophobic residues (Met337, Phe153), blocking the quinol oxidation site and collapsing the proton motive force.

Visualization: PPI Activation & Binding Logic

Caption: Acid-catalyzed activation of benzimidazole sulfoxides into reactive sulfenamides targeting cysteine residues.

Part 4: Data Presentation & SAR

The following table summarizes the impact of fluorine substitution on the antimicrobial activity of 2-mercaptobenzimidazole derivatives. Note the significant potency increase provided by the electron-withdrawing fluorine at the 5-position compared to the unsubstituted parent.

Table 1: Comparative Antimicrobial Activity (MIC in

| Compound Structure | Substituent (R) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) | LogP (Calc) |

| Benzimidazole Thiol | H | 62.5 | >125 | 125 | 1.8 |

| Fluorinated Analog A | 5-F | 15.6 | 31.2 | 31.2 | 2.1 |

| Fluorinated Analog B | 5- | 7.8 | 15.6 | 15.6 | 2.4 |

| Fluorinated Analog C | 5- | 31.2 | 62.5 | 62.5 | 2.9 |

Interpretation: The 5-difluoromethoxy group (Analog B) offers the optimal balance of lipophilicity and electronic withdrawal, resulting in the highest potency. The pure

References

-

Rybniker, J., et al. (2024).[6] Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide. Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Trivedi, J. P., & Kshatriya, R. S. (2011).[6] An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research. [Link]

-

Kulkarni, K. M., et al. (2016).[3] Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica.[3] [Link]

-

Sachs, G., et al. (2001). Lansoprazole: Pharmacokinetics, pharmacodynamics and clinical uses. PubMed. [Link]

-

Jasim, K. H., et al. (2023).[7] Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]

Sources

- 1. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 2. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. droracle.ai [droracle.ai]

- 5. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. acgpubs.org [acgpubs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol

Abstract

This comprehensive guide details a robust and efficient protocol for the laboratory-scale synthesis of 1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure, and its derivatives are known to exhibit a wide range of pharmacological activities.[1][2] The introduction of a 4-fluorophenyl group and a thiol moiety at the 1 and 2 positions, respectively, is anticipated to modulate the biological and pharmacokinetic properties of the parent benzimidazole ring. This document provides a step-by-step methodology, including a discussion of the underlying chemical principles, safety precautions, and characterization techniques.

Introduction

Benzimidazoles and their derivatives are a cornerstone in the field of medicinal chemistry, forming the core structure of numerous clinically approved drugs with diverse therapeutic applications, including antiulcer, antihypertensive, and anticancer agents.[1][3] The thiol-substituted benzimidazoles, in particular, have garnered attention for their potential as antimicrobial, anti-inflammatory, and antiviral agents.[4] The strategic incorporation of a fluorine atom, a common bioisostere for hydrogen, into the N-aryl substituent can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

This application note presents a detailed protocol for the synthesis of this compound, a molecule that combines these key pharmacophoric elements. The primary synthetic strategy discussed herein involves the cyclization of N-(4-fluorophenyl)-o-phenylenediamine with a suitable thiocarbonyl source, a method chosen for its directness and efficiency. An alternative approach via N-arylation of a pre-formed benzimidazole-2-thiol is also briefly discussed.

Reaction Scheme and Mechanism

The principal synthetic route involves a two-step process: first, the synthesis of the N-(4-fluorophenyl)-o-phenylenediamine intermediate, followed by its cyclization with carbon disulfide.

Step 1: Synthesis of N-(4-fluorophenyl)-o-phenylenediamine

This step is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction between o-phenylenediamine and 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group. A more direct and modern approach is the Buchwald-Hartwig amination, which allows for the direct coupling of an aryl halide with an amine.[5]

Step 2: Cyclization to form this compound

The cyclization of N-(4-fluorophenyl)-o-phenylenediamine with carbon disulfide in the presence of a base is a well-established method for the formation of benzimidazole-2-thiones.[6] The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-(4-fluorophenyl)-o-phenylenediamine | ≥98% | Commercially Available | |

| Carbon disulfide (CS₂) | ACS grade | Commercially Available | Caution: Highly flammable and toxic. |

| Potassium hydroxide (KOH) | ACS grade | Commercially Available | |

| Ethanol | Anhydrous | Commercially Available | |

| Hydrochloric acid (HCl) | 37% | Commercially Available | |

| Ethyl acetate | HPLC grade | Commercially Available | For extraction and chromatography. |

| Hexane | HPLC grade | Commercially Available | For chromatography. |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glass funnel and filter paper

-

Standard laboratory glassware

Synthesis of this compound

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(4-fluorophenyl)-o-phenylenediamine (10.0 g, 49.7 mmol) in 100 mL of ethanol.

-

In a separate beaker, prepare a solution of potassium hydroxide (3.35 g, 59.7 mmol) in 20 mL of ethanol.

-

Slowly add the ethanolic KOH solution to the stirred solution of the diamine.

Step 2: Addition of Carbon Disulfide and Reaction

-

CAUTION: Perform this step in a well-ventilated fume hood. Carbon disulfide is highly flammable and toxic.

-

To the stirred reaction mixture, add carbon disulfide (4.5 mL, 74.6 mmol) dropwise over a period of 15 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

Step 3: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into 300 mL of ice-cold water with stirring.

-

Acidify the aqueous mixture to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.

-

Collect the crude product by vacuum filtration and wash the filter cake with copious amounts of water to remove any inorganic salts.

-

Dry the crude product in a vacuum oven at 50-60 °C.

Step 4: Purification

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=S, N-H, C-F).

-

Melting Point: To assess the purity of the compound.

Alternative Synthetic Route: N-Arylation

An alternative pathway to the target molecule involves the N-arylation of commercially available 1H-benzimidazole-2-thiol. This can be achieved using either an Ullmann-type coupling reaction with a copper catalyst or a Buchwald-Hartwig amination with a palladium catalyst.[5]

Sources

- 1. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

preparation of 1-(4-fluorophenyl)benzimidazole-2-thiol from phenylenediamines

Application Note & Protocol

Topic: Strategic Synthesis of 1-(4-fluorophenyl)benzimidazole-2-thiol from N-Substituted Phenylenediamines

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, an isomeric fusion of benzene and imidazole, is classified as a "privileged structure" in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to readily interact with various biopolymers, leading to a vast spectrum of pharmacological activities. Derivatives of benzimidazole are integral to numerous clinically approved drugs, demonstrating efficacy as antiulcer agents (e.g., Omeprazole), anthelmintics (e.g., Mebendazole), antihistamines, and antihypertensives.[2][3] The 2-thiol substituted benzimidazoles, in particular, are crucial intermediates and possess intrinsic biological activities, including antimicrobial and anti-inflammatory properties.[4][5]

This document provides a comprehensive, field-tested protocol for the synthesis of a specific N-1 substituted derivative, 1-(4-fluorophenyl)benzimidazole-2-thiol. The introduction of a fluorophenyl group at the N-1 position is a strategic choice often employed in drug design to enhance metabolic stability and binding affinity. This guide is intended for researchers in organic synthesis and drug development, offering not just a procedural walkthrough but also the underlying chemical principles and rationale for each step.

Chemical Principles & Reaction Mechanism

The synthesis of 1-substituted-benzimidazole-2-thiols is achieved through a classical cyclocondensation reaction. The primary starting materials are an appropriate N-substituted o-phenylenediamine and carbon disulfide (CS₂).

-

Causality of Reagent Selection :

-

N-(4-fluorophenyl)-o-phenylenediamine : This is the foundational reactant that provides the core benzene ring and the pre-installed N-1 substituent. The primary and secondary amine groups are the key nucleophiles in the reaction.

-

Carbon Disulfide (CS₂) : This reagent serves as the C1 synthon, providing the carbon atom that will become C2 of the benzimidazole ring, already in the correct oxidation state for the thiol/thione group.

-

Potassium Hydroxide (KOH) : An alkali catalyst is essential for this transformation.[6] Its primary role is to act as a base, deprotonating the ethanolic solvent to generate ethoxide, which in turn deprotonates one of the amine groups of the phenylenediamine. This significantly increases the nucleophilicity of the diamine, facilitating the initial attack on the electrophilic carbon of CS₂. It also aids in the final cyclization and dehydration/desulfurization step.

-

Ethanol : This is a common and effective solvent for this reaction. It readily dissolves the reactants and catalyst, and its boiling point is suitable for conducting the reaction under reflux to provide the necessary thermal energy.

-

The reaction proceeds via a proposed mechanism involving the formation of a dithiocarbamate intermediate. The more nucleophilic primary amine of the N-substituted o-phenylenediamine attacks the central carbon of carbon disulfide. This is followed by an intramolecular cyclization where the secondary amine attacks the newly formed thiocarbonyl group. The final step involves the elimination of a molecule of hydrogen sulfide (H₂S) to yield the stable aromatic benzimidazole ring system.

Visualization of Reaction and Workflow

Overall Synthetic Scheme

Caption: Overall reaction for the synthesis of 1-(4-fluorophenyl)benzimidazole-2-thiol.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis and purification.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation | Notes |

| N-(4-fluorophenyl)-o-phenylenediamine | ≥98% Purity | Sigma-Aldrich, TCI | Key starting material. |

| Carbon Disulfide (CS₂) | ACS Reagent, ≥99.9% | Fisher Scientific, Merck | Use fresh, high-purity grade. |

| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | VWR, Merck | Pellets are preferred for ease of handling. |

| Ethanol (EtOH) | Anhydrous, 200 proof | Decon Labs, Pharmco-Aaper | Or 95% Ethanol can be used. |

| Hydrochloric Acid (HCl) | 37% (Concentrated) | J.T. Baker, Sigma-Aldrich | For neutralization/precipitation step. |

| Distilled/Deionized Water | - | In-house supply | For work-up and recrystallization. |

| Celite® or Filter Aid | - | Optional | For clarifying hot filtration if needed. |

Equipment

-

Round-bottom flask (250 mL) with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

TLC plates (Silica gel 60 F₂₅₄) and developing chamber

-

Melting point apparatus

Safety Precautions

-

Carbon Disulfide (CS₂) is extremely flammable (autoignition temperature ~90°C), volatile, and highly toxic. All operations involving CS₂ must be conducted in a well-ventilated chemical fume hood. Ensure there are no ignition sources nearby.

-

Phenylenediamines are toxic and can be skin/respiratory sensitizers. Avoid inhalation of dust and skin contact.

-

Potassium Hydroxide and Hydrochloric Acid are corrosive.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with CS₂; use appropriate multi-layer gloves).

Step-by-Step Synthesis Procedure

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-(4-fluorophenyl)-o-phenylenediamine (10.0 g, 49.7 mmol) and potassium hydroxide (3.35 g, 59.7 mmol) in 100 mL of ethanol. Stir the mixture until all solids have dissolved. The solution may become warm.

-

Addition of Carbon Disulfide : Fit a dropping funnel to the flask. Add carbon disulfide (4.54 g, 3.6 mL, 59.7 mmol) to the dropping funnel. Add the CS₂ dropwise to the stirred ethanolic solution over 20-30 minutes. An exothermic reaction may be observed, and the color of the solution will typically change to a deep red or brown.

-

Reflux : After the addition is complete, attach a reflux condenser to the flask. Heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate:Hexane (3:7 v/v). The disappearance of the starting diamine spot indicates reaction completion.

-

Product Precipitation (Work-up) : Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 400 mL of ice-cold water while stirring. This will precipitate some of the potassium salt of the product.

-

Acidification : Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise to the aqueous mixture to neutralize the excess KOH and protonate the thiol product. The product will precipitate out as a solid. Continue adding acid until the solution is acidic to litmus paper (pH ~5-6).

-

Isolation of Crude Product : Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with several portions of cold distilled water to remove any inorganic salts.

-

Purification (Recrystallization) : Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If any insoluble impurities remain, perform a hot filtration. To the hot, clear ethanolic solution, add hot water dropwise until a persistent turbidity appears. Then, add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Steps : Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and dry them under vacuum at 50-60°C to a constant weight.

Characterization

The identity and purity of the synthesized 1-(4-fluorophenyl)benzimidazole-2-thiol should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | Off-white to pale yellow crystalline solid |

| Yield | 75-85% (typical) |

| Melting Point | Literature values should be consulted for comparison. |

| FTIR (KBr, cm⁻¹) | ~3100-3000 (N-H stretch, broad), ~1600 (C=N stretch), ~1500 (Ar C=C stretch), ~1250 (C=S stretch), ~1220 (C-F stretch) |

| ¹H NMR | Signals corresponding to the aromatic protons on both phenyl rings and the N-H proton of the thiol tautomer.[2] |

| ¹³C NMR | Signals for the aromatic carbons and a characteristic signal for the C=S carbon around 170-180 ppm.[2] |

References

-

Al-Soud, Y. A., et al. (2008). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 13(4), 875-885. [Link]

-

Yadav, G., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 773830. [Link]

- Hofmann, J. E. (1964). The Chemistry of Heterocyclic Compounds, Volume 20: Benzimidazoles and Congeneric Tricyclic Compounds, Part 1. John Wiley & Sons. (Note: General reference for benzimidazole chemistry, specific URL not applicable for book series).

-

Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

-

Gaba, M., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Basic and Clinical Physiology and Pharmacology, 30(5). [Link]

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. (General review, specific URL may vary).

-

Van der Eycken, J. (2011). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 16(12), 10122-10153. [Link]

- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.

-

Shaikh, M. H., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(1), 102891. [Link]

-

Sahu, J. K., et al. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. [Link]

- VanAllan, J. A., & Deacon, B. D. (1950). 2-Mercaptobenzimidazole. Organic Syntheses, 30, 56. (Classic synthesis protocol for the parent compound).

- Rabjohn, N., et al. (1963). 2-Mercaptobenzimidazole. Organic Syntheses, Collective Volume IV, 569-570.

- Fournier, C. (1971). US Patent 3,558,775: Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide.

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 5. srrjournals.com [srrjournals.com]

- 6. nathan.instras.com [nathan.instras.com]

recrystallization solvents for 1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol

An Application Guide: Strategic Solvent Selection for the Recrystallization of 1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection of appropriate solvents and the execution of protocols for the purification of this compound via recrystallization. The document outlines the fundamental principles of solvent selection, offers a comparative analysis of suitable solvent candidates, and presents a step-by-step experimental workflow. Furthermore, it includes a troubleshooting guide for common recrystallization challenges and emphasizes methods for ensuring the scientific integrity of the final purified compound.

Introduction

This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The purity of such active pharmaceutical ingredients (APIs) or key intermediates is paramount, as even minor impurities can drastically alter biological activity, toxicity, and physicochemical properties. Recrystallization is a powerful, cost-effective, and scalable purification technique that, when optimized, can yield materials of exceptionally high purity.[1]

The success of recrystallization hinges on the judicious selection of a solvent or solvent system. The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, allowing for the recovery of pure crystals upon cooling while impurities remain in the supernatant (mother liquor). This guide provides the scientific rationale and practical steps to achieve this for this compound.

Physicochemical Considerations for Solvent Selection

The molecular structure of this compound dictates its solubility behavior. Key features include:

-

Benzimidazole Core: A relatively polar, aromatic heterocyclic system capable of hydrogen bonding.

-

Thiol/Thione Group: This group exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[2] This functionality is a strong hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.

-

4-Fluorophenyl Group: A non-polar, hydrophobic moiety that influences solubility in less polar organic solvents.

The presence of both polar (benzimidazole, thiol/thione) and non-polar (fluorophenyl) regions suggests that solvents of intermediate polarity, particularly protic solvents capable of hydrogen bonding, are excellent starting points for investigation.

Comparative Analysis of Potential Recrystallization Solvents

Based on empirical data from related benzimidazole and heterocyclic thiol structures, several solvents and solvent systems are proposed.[2][3][4] The choice of solvent is a balance between solubility characteristics, boiling point (for ease of handling and removal), and inertness.

| Solvent | Boiling Point (°C) | Polarity | Rationale & Key Considerations |

| Ethanol | 78 | Polar Protic | Primary Choice. Frequently used for recrystallizing benzimidazole-2-thione derivatives.[2] Good solvency at reflux, lower solubility when cold. |

| Methanol | 65 | Polar Protic | Similar to ethanol but its lower boiling point provides a narrower temperature range for solubility differences. Caution: Benzimidazoles can sometimes form complexes or include methanol in their crystal structure.[4] |

| Isopropanol | 82 | Polar Protic | A slightly less polar and higher-boiling alternative to ethanol, which can be beneficial if the compound is too soluble in ethanol or methanol. |

| Ethyl Acetate | 77 | Polar Aprotic | An ester of intermediate polarity. Can be effective for compounds with mixed polarity characteristics.[3] |

| Acetone | 56 | Polar Aprotic | Often used in combination with other solvents like methanol to improve solubility characteristics.[4] Its low boiling point can make it difficult to use as a single solvent. |

| Toluene | 111 | Non-polar | A high-boiling, non-polar solvent. Less likely to be effective as a primary solvent due to the polar nature of the benzimidazole core, but may be useful as a component in a solvent pair to reduce polarity. |

| Dimethylformamide (DMF) | 153 | Polar Aprotic | Use with caution. A very powerful solvent suitable for poorly soluble compounds.[5] However, its high boiling point makes it difficult to remove, and it can sometimes cause compounds to form gelatinous precipitates instead of crystals.[4] |

Experimental Protocol for Recrystallization

This protocol provides a robust, step-by-step methodology for the purification of this compound. The process is visualized in the workflow diagram below.

Caption: General workflow for the recrystallization process.

Materials and Equipment:

-

Crude this compound

-

Candidate recrystallization solvent (e.g., Ethanol, 95% or absolute)

-

Erlenmeyer flasks (at least two)

-

Hotplate with stirring capability

-

Condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Glass funnel (for hot filtration)

-

Spatula and glass stirring rod

-

Ice bath

-

Vacuum oven or desiccator

Procedure:

-

Solvent Selection (Small-Scale Test):

-

Place approximately 20-30 mg of the crude material into a small test tube.

-

Add the chosen solvent (e.g., ethanol) dropwise at room temperature until a slurry is formed. Observe the solubility. The compound should be sparingly soluble.

-

Gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid.

-

-

Dissolution:

-

Place the bulk of the crude product into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

-

Add a magnetic stir bar and cover the flask with a watch glass or fit it with a reflux condenser.

-

Add a small amount of the chosen solvent to the flask, enough to create a slurry.

-

Heat the mixture to a gentle boil while stirring. Add more hot solvent in small portions until the solid completely dissolves. Causality Check: It is critical to add the minimum amount of hot solvent required for dissolution to ensure the solution is saturated. Using excess solvent will result in poor recovery of the product.

-

-

Hot Filtration (If Necessary):

-

If insoluble impurities (dust, particulates) or colored, tarry materials are present, a hot filtration step is required.

-

Pre-heat a second Erlenmeyer flask and a glass funnel on the hotplate. Place a fluted piece of filter paper in the funnel.

-

Quickly pour the hot, saturated solution through the pre-heated funnel into the clean, hot flask. Trustworthiness Check: This step must be performed quickly to prevent premature crystallization on the filter paper or in the funnel stem, which would lead to product loss.

-

-

Crystallization:

-

Remove the flask containing the clear, hot solution from the heat source. Cover it with a watch glass or plug it loosely with cotton/glass wool to prevent contamination.

-

Allow the solution to cool slowly and undisturbed to room temperature. Expertise Insight: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure needles or powder.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

-

Isolation and Washing:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

-

Isolate the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities. Use minimal solvent to avoid re-dissolving the product.

-

-

Drying:

-

Allow air to be pulled through the crystals on the filter for several minutes to partially dry them.

-

Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum.

-

Troubleshooting Guide

| Problem | Probable Cause | Proposed Solution |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated with impurities. | 1. Re-heat the mixture to dissolve the oil, then add more solvent before cooling again. 2. Switch to a lower-boiling point solvent. 3. Use a solvent pair: dissolve in a "good" solvent and add a "poor" solvent until turbidity appears, then heat to clarify and cool. |

| No Crystals Form | The solution is not saturated; the compound is too soluble; nucleation is slow. | 1. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 2. Add a "seed crystal" from a previous successful crystallization. 3. Boil off some of the solvent to increase concentration and re-cool. 4. Cool the solution in a freezer (if the solvent's freezing point allows). |

| Poor Recovery | Too much solvent was used; premature crystallization during hot filtration; incomplete cooling. | 1. Ensure the minimum amount of hot solvent is used for dissolution. 2. Ensure filtration apparatus is properly pre-heated. 3. Allow sufficient time for cooling in an ice bath. 4. Concentrate the mother liquor by boiling off some solvent to recover a second crop of crystals (note: this crop may be less pure). |

| Colored Impurities | Highly colored, polar impurities are present. | After dissolution and before hot filtration, add a very small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the impurities. Caution: Charcoal can also adsorb the target compound, leading to reduced yield. Use sparingly. |

References

- Google Patents. (n.d.). A process for the preparation of benzimidazole derivatives and their salts (WO2008045777A2).

- AKJournals. (n.d.). Planar chromatography of heterocyclic thiols with detection by use of the iodine-azide reaction.

- PMC. (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions.

- DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.

- Springer. (2022, August 21). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation.

- PMC. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.

- Cardiff University ORCA. (2021, July 8). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -.

- Annals of Advances in Chemistry. (2017, August 29). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents.

- Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Application Notes and Protocols for 1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Benzimidazole Derivative for Corrosion Mitigation

Corrosion remains a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The development of effective corrosion inhibitors is paramount for the preservation of metallic infrastructure. Benzimidazole and its derivatives have emerged as a promising class of organic corrosion inhibitors due to their unique chemical structures.[1][2][3] These molecules typically possess heteroatoms (nitrogen, sulfur) and aromatic rings, which facilitate their adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[4][5]

This document provides detailed application notes and protocols for the use of a specific benzimidazole derivative, 1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol , as a corrosion inhibitor. While direct literature on this exact molecule is emerging, the principles and methodologies outlined herein are derived from extensive research on analogous benzimidazole thiols and related heterocyclic compounds.[5][6][7] This guide is intended to provide researchers and scientists with a robust framework for the synthesis, application, and evaluation of this promising corrosion inhibitor.

Mechanism of Corrosion Inhibition: The Protective Shield

The efficacy of this compound as a corrosion inhibitor is rooted in its molecular structure and its ability to adsorb onto the metal surface. The proposed mechanism involves the formation of a protective film that isolates the metal from the corrosive environment.[3][8] This adsorption can occur through a combination of physisorption and chemisorption.[1][9][10]

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in acidic solutions.

-

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (N, S) and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.[10] The π-electrons of the benzimidazole and phenyl rings also contribute to this interaction.[4]

The presence of the fluorine atom on the phenyl ring can further enhance the adsorption process through its electron-withdrawing nature, which can influence the electron density of the molecule and its interaction with the metal surface.

Caption: Proposed mechanism of corrosion inhibition.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step reaction sequence, drawing from established methods for the synthesis of benzimidazole derivatives.[11][12][13] A plausible synthetic route is outlined below:

Caption: A plausible synthetic workflow.

Protocol for Synthesis:

-

Synthesis of 4-Fluorophenyl isothiocyanate:

-

Dissolve 4-fluoroaniline in a suitable solvent such as aqueous ethanol.

-

Add ammonium hydroxide and carbon disulfide, and stir the mixture at room temperature.

-

After the initial reaction, add a solution of lead nitrate to precipitate lead sulfide.

-

The resulting 4-fluorophenyl isothiocyanate can be extracted with a suitable organic solvent.

-

-

Synthesis of this compound:

-

Dissolve the synthesized 4-fluorophenyl isothiocyanate and o-phenylenediamine in a solvent like ethanol.

-

Reflux the mixture for several hours.

-

Upon cooling, the product is expected to precipitate.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12]

Experimental Protocols for Evaluation of Corrosion Inhibition Performance

A comprehensive evaluation of the corrosion inhibition performance of this compound involves a combination of gravimetric and electrochemical techniques.

Weight Loss Method

This is a simple and widely used method to determine the corrosion rate and inhibition efficiency.[14][15][16][17][18]

Protocol:

-

Specimen Preparation:

-

Use mild steel coupons of known dimensions.

-

Mechanically polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.[15]

-

Accurately weigh the coupons using an analytical balance.

-

-

Immersion Test:

-

Prepare the corrosive medium (e.g., 1 M HCl) with and without different concentrations of the inhibitor.

-

Immerse the prepared coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.[15]

-

-

Analysis:

-

After the immersion period, retrieve the coupons.

-

Remove the corrosion products by cleaning with a suitable solution (e.g., Clarke's solution), wash with distilled water and acetone, and dry.

-

Weigh the cleaned coupons accurately.

-

Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%).

-

Calculations:

-

Corrosion Rate (CR): CR (mm/y) = (K × W) / (A × T × D)

-

Where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

-

-

Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100

-

Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[15]

-

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[19] A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[20][21][22]

a) Potentiodynamic Polarization

This technique provides information on both anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[22][23][24]

Protocol:

-

Allow the working electrode to reach a stable open-circuit potential (OCP).

-

Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[24]

-

Record the resulting current density.

-

Extrapolate the Tafel plots to obtain the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).[21]

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for studying the properties of the inhibitor film and the corrosion process.[19][25][26][27][28]

Protocol:

-

Stabilize the system at the OCP.

-

Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[20]

-

The impedance data is often represented as Nyquist and Bode plots.

-

The data can be fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[20][29] An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion inhibition.[30]

Caption: Overall experimental workflow for evaluation.

Surface Analysis Techniques

a) Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the metal specimens before and after immersion in the corrosive media, with and without the inhibitor.[31] A smoother surface in the presence of the inhibitor indicates effective protection.[8]

Protocol:

-

After the immersion test, carefully rinse the coupons with a suitable solvent to remove any residual solution and dry them.[32]

-

Mount the specimens on the SEM sample holder.

-

Acquire images at different magnifications to observe the surface features.

b) X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the metal surface.[29][33] It can confirm the adsorption of the inhibitor by detecting the presence of elements like N, S, and F on the metal surface.[8][30]

Protocol:

-

Prepare the samples as for SEM analysis, ensuring minimal contamination.[32]

-

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Acquire survey scans to identify the elements present on the surface and high-resolution scans for specific elements to determine their chemical states.

Data Presentation: Performance Summary

The following tables provide a template for summarizing the quantitative data obtained from the experimental evaluations.

Table 1: Weight Loss Data

| Inhibitor Concentration (mM) | Weight Loss (g) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |

| Blank | |||

| 0.1 | |||

| 0.5 | |||

| 1.0 | |||

| 5.0 |

Table 2: Potentiodynamic Polarization Data

| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| Blank | |||||

| 0.1 | |||||

| 0.5 | |||||

| 1.0 | |||||

| 5.0 |

Table 3: Electrochemical Impedance Spectroscopy Data

| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | |||

| 0.1 | |||

| 0.5 | |||

| 1.0 | |||

| 5.0 |

Theoretical Calculations: A Deeper Insight

Quantum chemical calculations based on Density Functional Theory (DFT) can provide valuable insights into the relationship between the molecular structure of the inhibitor and its inhibition efficiency.[9][34][35][36] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) can be correlated with the inhibitor's performance.[36][37]

-

High EHOMO: Indicates a higher tendency to donate electrons to the metal surface.

-

Low ELUMO: Indicates a greater ability to accept electrons from the metal surface.

-

Low ΔE: Suggests higher reactivity and easier adsorption.[37]

Conclusion and Future Perspectives

This compound holds significant promise as a corrosion inhibitor, leveraging the established efficacy of the benzimidazole scaffold. The protocols and application notes provided in this guide offer a comprehensive framework for its synthesis, evaluation, and mechanistic understanding. Further research should focus on optimizing the synthesis, evaluating its performance in different corrosive environments and on various metal alloys, and exploring synergistic effects with other additives. The combination of experimental and theoretical approaches will be crucial in fully elucidating its potential and paving the way for its application in industrial settings.

References

- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). Google Scholar.

- Weight Loss Method: Significance and symbolism. (2026, January 19). Google Scholar.

- Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. RSC Publishing.

- Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. (2025, July 15). PMC.

- Electrochemical and Theoretical Studies of Novel Synthesized Benzimidazole Derivatives as Corrosion Inhibitors for Carbon Steel. Portugaliae Electrochimica Acta.

- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph

- Measured potentiodynamic polarization curves for corrosion inhibitor model compounds.

- Comparative study of corrosion inhibition properties of benzimidazole deriv

- Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor. Benchchem.

- Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.

- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021, November 15).

- A Quantum Computational Method for Corrosion Inhibition. (2025, May 28).

- Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020, February 5). Oxford Academic.

- EXPERIMENTAL ANALYSIS OF COMPATIBILITY BETWEEN CORROSION INHIBITOR AND BIOCIDE USING ELECTROCHEMICAL IMPEDANCE SPECTROSCOPY By M. UTPedia.

- Comprehensive Investigation of the Adsorption, Corrosion Inhibitory Properties, and Quantum Calculations for 2-(2,4,5-Trimethoxybenzylidene) Hydrazine Carbothioamide in Mitigating Corrosion of XC38 Carbon Steel under HCl Environment. PMC.

- Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. (2022, December 12). IJCRT.org.

- Effect of Scan Rate on Corrosion Inhibition of Carbon Steel in the Presence of Rice Straw Extract - Potentiodynamic Studies. Universiti Kebangsaan Malaysia.

- Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnam

- Studies of Corrosion Inhibition Performance of Inorganic Inhibitors for Aluminum Alloy. (2025, January 28). MDPI.

- Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research.

- Introduction to Corrosion Monitoring. Alabama Specialty Products, Inc..

- Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. ROSA P.

- Benzimidazole derivatives as novel inhibitors for the corrosion of mild steel in acidic solution: Experimental and theoretical studies.

- Potentiodynamic polarization and gravimetric evaluation of corrosion of copper in 2M H2So4 in absence and presence of ammonium dichromate as an inhibitor. (2019, January 10). Covenant University Repository.

- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters.

- Potentiodynamic polarization parameters for corrosion Inhibition of AISI 1007 steel using CPE and CSO in Saline water.

- Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. (2024, September 23). RSC Publishing.

- Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnam

- Corrosion Monitoring Using Weight-Loss Analysis. Scribd.

- XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. Google Scholar.

- Recent advances in the use of benzimidazoles as corrosion inhibitors. (2019, December 23). PMC.

- Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors. (2020, September 21). MDPI.

- How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? (2025, October 7).

- BIS[(BENZIMIDAZOL-1-YL)ETHYL]- 4-METHYLBENZENESULFONAMIDE AS A CORROSION INHIBITOR FOR MILD STEEL. (2022, April 30). Google Scholar.

- Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach. (2025, September 30). MDPI.

- Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evalu

- Examination the Corrosion Inhibition of Synthesized Azo-Schiff Bases Compounds from (P-Fluorophenyl)-1,3,4-Thiadiazoles for Carbon Steel Alloy in Acidic Medium. (2025, September 1). Google Scholar.

- Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. PMC.

- 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025, July 10). PMC.

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC.

- The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution. (2023, February 6). MDPI.

- The adsorption and inhibition mechanism of 1-Phenyltetrazole- 5-thiol for X70 steel corrosion in H2SO4 medium. (2021, November 10). Google Scholar.

-

Synthesis, Characterization, and Antifungal Activity of Novel Benzo[1][4]imidazo[1,2-d][1][14][25]triazine Derivatives. (2018, March 23). MDPI.

Sources

- 1. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peacta.org [peacta.org]

- 5. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution [mdpi.com]

- 11. ir.uitm.edu.my [ir.uitm.edu.my]

- 12. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. wisdomlib.org [wisdomlib.org]

- 15. ijcrt.org [ijcrt.org]

- 16. Introduction to Corrosion Monitoring [alspi.com]

- 17. chesci.com [chesci.com]

- 18. scribd.com [scribd.com]

- 19. utpedia.utp.edu.my [utpedia.utp.edu.my]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

- 23. researchgate.net [researchgate.net]

- 24. ukm.my [ukm.my]

- 25. ijcsi.pro [ijcsi.pro]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 29. Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. spectroscopyeurope.com [spectroscopyeurope.com]

- 34. mdpi.com [mdpi.com]

- 35. pubs.acs.org [pubs.acs.org]

- 36. physchemres.org [physchemres.org]

- 37. electrochemsci.org [electrochemsci.org]

Application Notes and Protocols: The Coordination Chemistry of 1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol

Foreword: Unveiling the Potential of a Versatile Ligand

In the dynamic landscape of coordination chemistry and drug development, the quest for novel ligands with tunable electronic properties and significant biological activity is paramount. This guide focuses on 1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol, a heterocyclic compound poised for exploration in coordination chemistry. The introduction of a fluorine atom onto the phenyl ring offers a compelling opportunity to modulate the ligand's coordination properties and the pharmacological profile of its subsequent metal complexes. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of this ligand and its metal complexes, designed for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, also known as 1-(4-fluorophenyl)-1H-benzo[d]imidazole-2(3H)-thione, belongs to the family of N-substituted benzimidazole-2-thiones. These compounds are of significant interest due to their versatile coordination behavior and diverse biological activities. The core structure features a benzimidazole ring system, which is a prominent scaffold in many pharmaceuticals. The exocyclic sulfur atom and the nitrogen atoms of the imidazole ring are potential coordination sites, allowing the ligand to act as a monodentate, bidentate, or bridging ligand.

The ligand exists in a thione-thiol tautomerism, although in the solid state and in solution, it predominantly exists in the thione form.[1] The presence of the electron-withdrawing 4-fluorophenyl group at the N1 position is expected to influence the electron density on the donor atoms, thereby affecting the stability and reactivity of its metal complexes.

Synthesis of this compound: A Detailed Protocol

The synthesis of N-substituted benzimidazole-2-thiones is well-established. The most common and efficient method involves the cyclization of the corresponding N-substituted o-phenylenediamine with carbon disulfide.[2][3]

Principle: The reaction proceeds via the formation of a dithiocarbamate intermediate from the reaction of the secondary amine of the N-substituted o-phenylenediamine with carbon disulfide. Subsequent intramolecular cyclization with the elimination of hydrogen sulfide yields the desired benzimidazole-2-thione.

Protocol: Synthesis of this compound

Materials:

-

N-(4-fluorophenyl)-o-phenylenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or a tertiary amine (e.g., triethylamine)[2]

-

Ethanol or other suitable organic solvent

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(4-fluorophenyl)-o-phenylenediamine (1 equivalent) in ethanol.

-

Addition of Base and CS₂: Add potassium hydroxide (1.1 equivalents) or triethylamine (1.2 equivalents) to the solution and stir until it dissolves. Cool the mixture in an ice bath and slowly add carbon disulfide (1.5 equivalents) dropwise. The use of a base is crucial to deprotonate the amine, facilitating the nucleophilic attack on the carbon disulfide.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, and then reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Precipitation: Dissolve the residue in water and filter to remove any insoluble impurities. Acidify the filtrate with dilute hydrochloric acid until the pH is acidic. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to obtain pure this compound.

Characterization: The structure of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Coordination Chemistry: Synthesis of Metal Complexes

This compound is expected to be a versatile ligand, capable of coordinating with a wide range of transition metals. The coordination can occur through the exocyclic sulfur atom (thione form) or the deprotonated thiol sulfur and one of the imidazole nitrogen atoms (thiol form), leading to the formation of various coordination geometries.

General Protocol for the Synthesis of Metal(II) Complexes

Materials:

-

This compound (ligand)

-

Metal(II) salts (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

-

Methanol or ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

Ligand Solution: Dissolve the ligand (2 equivalents) in hot methanol or ethanol in a round-bottom flask.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. If the ligand is to be deprotonated, a few drops of triethylamine can be added to the ligand solution before the addition of the metal salt.

-

Reaction and Precipitation: Reflux the resulting mixture for 2-4 hours. The formation of a precipitate indicates the formation of the complex. The color of the solution may also change upon complexation.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated complex by filtration, wash with the solvent used for the reaction, and then with a small amount of diethyl ether. Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization of Metal Complexes

A suite of analytical techniques is essential to elucidate the structure and properties of the synthesized metal complexes.

| Technique | Purpose | Expected Observations |

| Elemental Analysis (C, H, N, S) | To determine the empirical formula and the ligand-to-metal ratio. | The experimental percentages should match the calculated values for the proposed formula. |

| FT-IR Spectroscopy | To identify the coordination sites of the ligand. | A shift in the ν(C=S) and ν(C=N) stretching frequencies upon coordination. The appearance of new bands corresponding to metal-ligand bonds (M-S, M-N) in the far-IR region. |

| UV-Vis Spectroscopy | To study the electronic transitions and geometry of the complex. | d-d transitions for transition metal complexes, providing information about the coordination environment. Charge transfer bands may also be observed. |

| ¹H and ¹³C NMR Spectroscopy | To study the structure of diamagnetic complexes in solution. | Shifts in the signals of the protons and carbons near the coordination sites. |

| Magnetic Susceptibility | To determine the magnetic moment and geometry of paramagnetic complexes. | The measured magnetic moment can help in determining the number of unpaired electrons and inferring the geometry (e.g., octahedral, tetrahedral). |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex. | Provides definitive information on bond lengths, bond angles, coordination geometry, and crystal packing. |

Potential Applications and Future Directions

Benzimidazole-2-thione derivatives and their metal complexes have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of the 4-fluorophenyl group can enhance these activities due to the known effects of fluorine in medicinal chemistry, such as increased metabolic stability and binding affinity.

Potential research avenues include:

-

Anticancer Studies: Evaluation of the cytotoxic activity of the ligand and its complexes against various cancer cell lines.

-

Antimicrobial Screening: Testing the antibacterial and antifungal efficacy of the synthesized compounds.

-

Catalysis: Investigating the catalytic potential of the metal complexes in various organic transformations.

-

Materials Science: Exploring the use of these complexes in the development of novel materials with interesting optical or electronic properties.

Visualizing the Chemistry

Diagrams of Key Processes

Caption: Experimental workflow for the synthesis and characterization of metal complexes.

Caption: Possible coordination modes of the ligand.

References

- Wang, M.-L., & Hsieh, Y.-A. (1995). Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution. Industrial & Engineering Chemistry Research, 34(11), 3823-3829.

- Wang, M.-L., & Hsieh, Y.-A. (2000). Reaction of o-phenylene diamine and carbon disulfide by potassium hydroxide at higher temperature. Journal of the Chinese Institute of Chemical Engineers, 31(4), 383-392.

- Al-Douh, M. H., Al-Jibouri, M. N., & Al-Terri, H. I. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(12), 22695-22706.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol

Status: Active Agent: Senior Application Scientist Ticket ID: F-BENZ-SH-001 Subject: Yield Optimization & Troubleshooting Guide

Introduction

Welcome to the technical support hub for 1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol (also referred to as 1-(4-fluorophenyl)-1,3-dihydro-2H-benzimidazole-2-thione).

Low yields in this synthesis are rarely due to a single catastrophic failure. Instead, they typically stem from three specific bottlenecks:

-

Precursor Impurity: Incomplete reduction of the nitro-intermediate.

-

Cyclization Dynamics: Poor management of the Carbon Disulfide (

) equilibrium. -

Tautomeric Confusion: Misinterpreting the thione/thiol equilibrium during analysis, leading to unnecessary re-purification.

This guide addresses these issues through a "Ticket" system, treating your experiment as a technical case requiring specific debugging steps.

Ticket #01: The Precursor Bottleneck

Issue: "My final yield is low (<40%), and the product is dark/tarry."

Root Cause: Impure

The synthesis of the final thiol is strictly dependent on the quality of the diamine precursor. If you carry unreduced nitro compounds or partially oxidized amines into the cyclization step, they will polymerize with

Troubleshooting Protocol

The synthesis requires a two-step sequence before cyclization.

Step A: Nucleophilic Aromatic Substitution (

-

Reactants: 1-chloro-2-nitrobenzene + 4-fluoroaniline.

-

The Trap: Do not use 1-fluoro-2-nitrobenzene if possible; the chloride is cheaper and sufficiently reactive. However, ensure the reaction is driven to completion.

-

Optimization: Use a base like

in DMF or DMSO at 100°C. The fluorine on the aniline is electron-withdrawing, making the amine less nucleophilic. You must push this reaction harder (longer time/higher temp) than a standard aniline coupling.

Step B: The Reduction (Critical)

-

The Trap: Standard catalytic hydrogenation (

/Pd-C) can sometimes cause de-halogenation (loss of the Fluorine atom) if allowed to run too long or under high pressure. -

Recommended Method: Iron-mediated reduction (Bechamp reduction) or Zn/NH4Cl . These are chemoselective and will not strip the fluorine.

-

Protocol: Suspend the nitro-intermediate in Ethanol/Water (3:1). Add Iron powder (3-5 eq) and catalytic HCl or

. Reflux until the yellow nitro color disappears (usually 1-2 hours). -

Check: The diamine oxidizes rapidly in air (turning purple/black). Use immediately in the next step or store under Argon.

-

Ticket #02: The Cyclization (The "Yield Killer")

Issue: "I am adding

The reaction proceeds via a dithiocarbamate salt intermediate, which then ring-closes.

Workflow Visualization

The following diagram illustrates the critical pathway and where losses occur.

Figure 1: Synthetic workflow emphasizing the critical reduction and cyclization steps.

Optimization Guide: The "Xanthate" Hack

If handling liquid

-

Why: It is a solid source of

equivalents. -

Protocol:

-

Dissolve the diamine (Inter2) in Ethanol/Water (80:20).

-

Add Potassium Ethyl Xanthate (1.2 eq).

-

Reflux for 3-5 hours.

-

The xanthate decomposes to release

in situ at a controlled rate, keeping the concentration optimal for the dithiocarbamate formation. -

Workup: The reaction mixture will be basic. You must acidify with dilute Acetic Acid or HCl to precipitate the thiol. The product is soluble in base (as the thiolate).

-

Ticket #03: Analytical Discrepancies (Thiol vs. Thione)

Issue: "My NMR shows a proton on Nitrogen, not Sulfur. Did I make the wrong molecule?" Root Cause: Tautomerism.[1][2][3]

This is the most common "false alarm" in benzimidazole-thiol synthesis.

The Mechanism of Confusion

In the solid state and in polar solvents (like DMSO-

-

Thiol form: S-H bond, C=N bond.

-

Thione form: C=S bond, N-H bond.

You will likely see a broad singlet in the 12.0–13.0 ppm region of your

Figure 2: Thiol-Thione tautomerism. The Thione form is the dominant species you will observe in analytics.[1]

Summary of Experimental Conditions

| Variable | Standard Method ( | Optimized Method (Xanthate) | Green Method (TCDI) |

| Reagent | Carbon Disulfide (Liquid) | Potassium Ethyl Xanthate (Solid) | Thiocarbonyldiimidazole |

| Solvent | EtOH / KOH | EtOH / | THF or MeCN |

| Temp | Reflux (Careful!) | Reflux (Stable) | Room Temp / Mild Heat |

| Yield | 50-65% | 75-85% | 80-90% |

| Pros | Cheap reagents | High yield, safer handling | Very clean, easy workup |

| Cons | Volatile, toxic, fire hazard | Requires purification from salts | Expensive reagent |

Final Purification Step

To ensure pharmaceutical-grade purity (>98%):

-

Dissolve crude solid in 10% NaOH (It should dissolve completely; filter off any insoluble dark solids—these are oxidation byproducts).

-

Precipitate slowly by adding Glacial Acetic Acid dropwise until pH 5-6.

-

Recrystallize the resulting solid from Ethanol .

References

-

Preparation of o-Phenylenediamine Derivatives

-

Source: Organic Syntheses, Coll.[4] Vol. 2, p.501 (1943).

- Relevance: Foundational method for diamine reduction using Iron/Acid (Bechamp)

-

-

Synthesis of 2-Mercaptobenzimidazoles (Xanthate Method)

-

Tautomerism of 2-Mercaptobenzimidazoles

- Title: An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid st

- Source:Beilstein Journal of Organic Chemistry, 2014, 10, 1620–1629.

- Relevance: Confirms the thione dominance in NMR analysis.

-

Green Synthesis Alternatives

- Title: Green and High Efficient Synthesis of 2-Aryl Benzimidazoles.

- Source:Scientific Reports (N

- Relevance: Provides context for solvent-free or water-based cycliz

Sources

- 1. Benzimidazole | Encyclopedia MDPI [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Benzimidazole Thionation Optimization